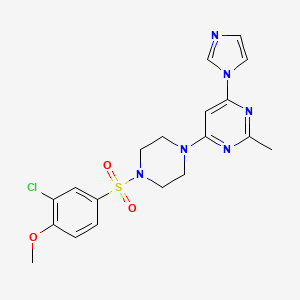

4-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-yl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O3S/c1-14-22-18(12-19(23-14)25-6-5-21-13-25)24-7-9-26(10-8-24)30(27,28)15-3-4-17(29-2)16(20)11-15/h3-6,11-13H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZUDXWRHHXNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-2-methylpyrimidine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. The structure features a piperazine moiety linked to a sulfonyl group and an imidazole ring, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antiviral Activity : The compound has shown potential as an antiviral agent, particularly against influenza viruses. Its mechanism may involve modulation of neurotransmitter systems or interference with viral replication processes.

- Antibacterial Activity : Compounds containing piperazine and sulfonamide groups have demonstrated significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. The following table summarizes some related compounds and their notable activities:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 3-Chloro-4-(methoxyphenyl)-piperazine | Contains similar piperazine and chloro substituents | Antimicrobial |

| 5-Methylisoxazole derivatives | Variations on the isoxazole ring | Antiviral |

| Piperazine sulfonamides | General class related by sulfonamide functional groups | Antibacterial |

The unique combination of functional groups in this compound enhances its potential biological activity compared to simpler analogs .

Preclinical Studies

In preclinical evaluations, similar compounds have been tested for their efficacy and safety profiles. For instance, studies on piperazine derivatives have shown promising results in terms of antibacterial and antiviral activities. One study highlighted that modifications in the piperazine structure could lead to improved bioavailability and reduced side effects .

In Vitro Studies

In vitro assays have demonstrated that the compound can inhibit specific enzyme activities, such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and infections caused by urease-producing bacteria .

The biological mechanisms underlying the activity of this compound involve:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit bacterial enzymes, which is a common mechanism for antibacterial agents.

- Viral Replication Interference : The imidazole ring may play a role in disrupting viral replication pathways, making it effective against certain viruses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features of Analogs

The following table summarizes structural differences and similarities between the target compound and analogs from the provided evidence:

Comparative Analysis of Substituent Effects

Piperazine Modifications

- Target Compound : The 3-chloro-4-methoxyphenyl sulfonyl group introduces steric bulk and electronic asymmetry. The chloro and methoxy groups enhance lipophilicity, while the sulfonyl group increases polarity .

- : A methanesulfonyl group and methylene linker reduce steric hindrance compared to the target’s phenyl sulfonyl.

- : The (1-methylimidazol-2-yl)sulfonyl group introduces a heteroaromatic system, which could enhance metal-binding or hydrogen-bonding capabilities .

- : The chloro-sulfanyl pyrimidine substituents increase hydrophobicity, favoring lipid bilayer penetration but reducing aqueous solubility .

Pyrimidine Core Modifications

- Target Compound : The 1H-imidazol-1-yl group provides hydrogen-bonding sites, while the methyl group stabilizes the pyrimidine ring conformation.

- : The 2-amine group enables hydrogen bonding, contrasting with the target’s imidazole-mediated interactions .

- : The trifluoromethyl group enhances metabolic stability but may reduce solubility due to its strong electron-withdrawing nature .

- : Dual methylsulfanyl groups increase hydrophobicity, favoring interactions with nonpolar enzyme pockets .

Research Findings and Implications

Solubility and Bioavailability

Binding Affinity and Selectivity

- The chloro-methoxy phenyl group in the target compound could enhance receptor binding via π-π stacking, contrasting with ’s fluorine-mediated electrostatic interactions .

- ’s benzimidazole and morpholine substituents may target kinases or GPCRs, while the target’s imidazole could favor cytochrome P450 interactions .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and how are intermediates monitored for purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including sulfonylation of the 3-chloro-4-methoxyphenyl group, nucleophilic substitution on the piperazine ring, and coupling of the imidazole-pyrimidine moiety. Key steps include:

- Sulfonylation: Reaction of 3-chloro-4-methoxyphenylsulfonyl chloride with piperazine under anhydrous conditions (e.g., DCM as solvent, triethylamine as base) .

- Pyrimidine-Imidazole Coupling: Use of coupling agents like EDCI/HOBt for amide bond formation between intermediates .

- Monitoring: Thin-layer chromatography (TLC) with UV visualization or iodine staining is employed to track reaction progress. Final purification uses column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Advanced: How can reaction conditions be optimized to improve yield in the sulfonylation step?

Methodological Answer:

Optimization involves systematic variation of:

- Temperature: Elevated temperatures (50–70°C) enhance reactivity but may increase side products. Lower temperatures (0–25°C) favor selectivity for monosubstituted piperazine .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF, DCM) improve sulfonyl chloride solubility but may require strict moisture control .

- Catalysis: Stannous chloride (SnCl₂) can accelerate sulfonylation by acting as a Lewis acid .

Statistical tools like Design of Experiments (DoE) are recommended to identify optimal parameter combinations .

Basic: What spectroscopic techniques are used to confirm the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons from imidazole at δ 7.5–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ peak matching C₂₁H₂₂ClN₆O₃S) .

- IR Spectroscopy: Confirms sulfonyl (SO₂) stretching vibrations at ~1350 cm⁻¹ and 1150 cm⁻¹ .

Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of the sulfonyl-piperazine moiety?

Methodological Answer:

Single-crystal X-ray diffraction determines bond angles and torsional conformations. For example:

- Crystal Growth: Slow evaporation of a saturated acetonitrile solution yields diffraction-quality crystals .

- Data Analysis: Software (e.g., SHELX) refines the structure to reveal steric hindrance between the sulfonyl group and adjacent substituents, which impacts biological activity .

Basic: What in vitro assays are suitable for initial biological activity screening of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Fluorescence-based assays (e.g., kinase inhibition using ATP-Glo™) .

- Cytotoxicity Screening: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Receptor Binding: Radioligand displacement assays (e.g., for serotonin or dopamine receptors due to piperazine’s affinity) .

Advanced: How can target deconvolution studies elucidate the compound’s mechanism of action?

Methodological Answer:

- Chemoproteomics: Use of immobilized compound probes for pull-down assays followed by LC-MS/MS to identify binding proteins .

- CRISPR-Cas9 Screening: Genome-wide knockout libraries identify genes whose loss modulates compound activity .

- Surface Plasmon Resonance (SPR): Quantifies binding kinetics to purified targets (e.g., kinases, GPCRs) .

Basic: How are contradictory bioactivity data reconciled across different cell lines or assays?

Methodological Answer:

- Dose-Response Validation: Repeat assays with tighter concentration gradients (e.g., 10⁻⁹–10⁻⁴ M) to confirm IC₅₀ trends .

- Orthogonal Assays: Compare results from MTT, apoptosis (Annexin V), and caspase-3/7 activation assays .

- Meta-Analysis: Cross-reference with structurally similar compounds (e.g., imidazole-pyrimidine derivatives) in public databases (PubChem, ChEMBL) .

Advanced: What computational methods predict the compound’s binding mode to hypothetical targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Glide simulates binding to homology-modeled receptors (e.g., kinases, using PDB templates) .

- Molecular Dynamics (MD): GROMACS simulations assess binding stability (e.g., RMSD < 2 Å over 100 ns) .

- Free Energy Perturbation (FEP): Calculates ΔΔG for mutations in binding pockets to validate key residues .

Basic: How do structural modifications (e.g., substituents on imidazole) influence SAR?

Methodological Answer:

- Imidazole Substitution: Electron-withdrawing groups (e.g., Cl) enhance metabolic stability but may reduce solubility. Methyl groups improve membrane permeability .

- Piperazine Modifications: Bulky substituents on the sulfonyl group reduce off-target receptor binding .

- Pyrimidine Optimization: Trifluoromethyl groups increase lipophilicity and target affinity .

Advanced: How can 3D-QSAR models guide the design of analogs with improved potency?

Methodological Answer:

- Dataset Curation: Compile IC₅₀ data for 30–50 analogs from in-house or literature sources .

- Model Building: Use Schrödinger’s Phase or Open3DQSAR to align structures and generate CoMFA/CoMSIA fields .

- Validation: Leave-one-out cross-validation (q² > 0.5) and external test sets (R² > 0.6) ensure predictive power .

Basic: What stability studies are required for long-term storage of this compound?

Methodological Answer:

- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .

- HPLC Purity Monitoring: Use C18 columns (ACN/water gradient) to track decomposition (e.g., sulfoxide formation) .

- Storage Recommendations: Lyophilized form at –20°C in amber vials under argon .

Advanced: How can process chemistry principles scale up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Continuous Flow Reactors: Minimize racemization in coupling steps via precise temperature control .

- Chiral Stationary Phases: Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) for large-scale enantiomer separation .

- Quality by Design (QbD): Define critical process parameters (CPPs) via risk assessment (e.g., Ishikawa diagrams) .

Basic: How is the compound’s solubility profile determined for in vivo studies?

Methodological Answer:

- Shake-Flask Method: Measure equilibrium solubility in PBS, DMSO, and simulated gastric fluid .

- PAMPA Assay: Predicts intestinal permeability using artificial membranes .

- Co-Solvency Screening: Test solubility enhancers (e.g., cyclodextrins, PEG-400) .

Advanced: What metabolomics approaches identify major metabolic pathways and detoxification products?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze via LC-HRMS for phase I/II metabolites .

- Isotope-Labeling: Use ¹⁴C-labeled compound to track excretion routes in animal models .

- CYP Inhibition Assays: Fluorescent probes (e.g., Vivid® CYP450 kits) identify enzyme interactions .

Basic: What analytical methods validate batch-to-batch consistency in synthesized compounds?

Methodological Answer:

- HPLC-UV/ELSD: Quantify purity (>98%) and detect impurities (e.g., unreacted starting materials) .

- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .

- Karl Fischer Titration: Measure residual water (<0.5% w/w) .

Advanced: How can cryo-EM or NMR spectroscopy resolve dynamic interactions with membrane-bound targets?

Methodological Answer:

- Lipid Nanodiscs: Incorporate GPCRs into nanodiscs for cryo-EM studies at ~3 Å resolution .

- STD-NMR: Saturation transfer difference NMR identifies binding epitopes in solution .

- Solid-State NMR: Characterizes compound interactions with lipid bilayers .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles .

- Ventilation: Use fume hoods for weighing and reactions involving volatile solvents (e.g., DCM) .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: How are structure-based toxicity predictions integrated into early-stage development?

Methodological Answer:

- In Silico Tools: Derek Nexus (Lhasa Ltd.) predicts hepatotoxicity or mutagenicity alerts .

- Proteomics: Identify off-target binding to hERG channels using SPR .

- Zebrafish Models: High-throughput toxicity screening in embryos (LC₅₀ < 10 µM flags risks) .

Basic: What strategies mitigate hygroscopicity in the final compound?

Methodological Answer:

- Salt Formation: Convert to hydrochloride or mesylate salts .

- Lyophilization: Remove bound water via freeze-drying .

- Excipient Blending: Mix with silica or cellulose derivatives .

Advanced: How can multi-omics data (transcriptomics, proteomics) elucidate the compound’s polypharmacology?

Methodological Answer:

- RNA-Seq: Identify differentially expressed genes in treated vs. untreated cells (e.g., pathway enrichment via KEGG) .

- TMT-LC/HRMS: Quantify protein expression changes (fold-change >2, p <0.05) .

- Network Pharmacology: Integrate omics data into Cytoscape to map target-pathway interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.